FGI-106 free base

Description

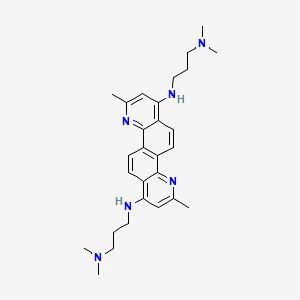

Structure

3D Structure

Properties

IUPAC Name |

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPENLNVUCETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028028 | |

| Record name | FGI-106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501081-38-5 | |

| Record name | N1,N7-Bis[3-(dimethylamino)propyl]-3,9-dimethylquino[8,7-h]quinoline-1,7-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501081-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FGI-106 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501081385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FGI-106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FGI-106 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRT994456W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Derivation and Synthetic Strategies for Fgi 106 Free Base Analogues

Methodological Approaches for Analog Synthesis and Chemical Modification in Research

The discovery of FGI-106 itself was largely facilitated by high-throughput screening (HTS) of chemical libraries, a common methodology in modern drug discovery to identify initial lead compounds nih.govnih.govasm.org. This process identifies molecules with desired biological activity, which then serve as starting points for analogue synthesis and medicinal chemistry optimization.

While direct synthetic routes for FGI-106 free base analogues are not widely detailed, general approaches in medicinal chemistry for developing such compounds would involve:

Core Structure Modification: Altering the central polyaromatic amine or diazachrysene scaffold could lead to analogues with potentially different binding affinities or target interactions.

Substituent Variation: Modifying the peripheral groups, such as the dimethylamino propyl chains attached to the quinoline (B57606) rings in FGI-106, can significantly impact potency, selectivity, and pharmacokinetic properties. This could include varying the length of the alkyl chains, the type of amine, or introducing different functional groups.

Exploration of Related Scaffolds: Investigating structurally similar compounds, such as other polyaromatic amines or DAAC derivatives, can reveal new classes of antivirals or provide insights into structure-activity relationships (SAR).

Salt vs. Free Base Forms: It is noted that both the salt (e.g., FGI-106 tetrahydrochloride) and free base forms of FGI-106 exhibit comparable biological activity. The salt form typically offers enhanced water solubility and stability, which are critical for formulation and delivery, while the free base form is the unprotonated chemical entity medchemexpress.com. Research and synthesis efforts may focus on generating various salt forms or derivatives of the free base to optimize drug-like properties.

The identification of FGI-106 via HTS and its subsequent characterization represent a crucial first step in a broader research program that would likely involve the synthesis of a library of related compounds to explore the chemical space around the lead structure nih.govnih.govasm.org.

Structural Optimization Strategies for Enhanced Biological Activity in Preclinical Investigations

FGI-106 has demonstrated significant broad-spectrum antiviral activity across various virus families, a characteristic that is intrinsically linked to its molecular structure. Preclinical investigations have revealed its efficacy against viruses such as Ebola, Rift Valley fever, Dengue fever, Hepatitis C Virus (HCV), and Human Immunodeficiency Virus type 1 (HIV-1) medchemexpress.commedchemexpress.comtargetmol.com. The compound's ability to inhibit viral replication in cell-based assays suggests it may target a conserved host cellular pathway utilized by multiple viruses, rather than a specific viral protein medchemexpress.comresearchgate.netnih.govnih.gov.

Table 1: Biological Activity of FGI-106 Against Various Viruses

| Virus Family/Type | Specific Virus(es) | Half-Maximal Effective Concentration (EC50) | Reference(s) |

| Filoviridae | Ebola virus (EBOV) | 100 nM | medchemexpress.commedchemexpress.comtargetmol.com |

| Bunyaviridae | Rift Valley Fever virus (RVFV) | 800 nM | medchemexpress.commedchemexpress.comtargetmol.com |

| Flaviviridae | Dengue Fever virus (DENV) | 400–900 nM | medchemexpress.commedchemexpress.comtargetmol.com |

| Flaviviridae | Hepatitis C Virus (HCV) | 200 nM | medchemexpress.commedchemexpress.comtargetmol.com |

| Retroviridae | Human Immunodeficiency Virus type 1 (HIV-1) | 150 nM | medchemexpress.commedchemexpress.comtargetmol.com |

Structural optimization strategies in preclinical investigations aim to enhance the potency, selectivity, and pharmacokinetic profile of a lead compound like FGI-106. For FGI-106, this would involve:

Improving Potency: Systematically modifying the structure to achieve lower EC50 values against target viruses, thereby increasing its effectiveness at lower concentrations.

Broadening Spectrum or Enhancing Specificity: While FGI-106 already exhibits broad-spectrum activity, optimization might aim to further broaden its efficacy against other viral families or, conversely, to enhance its activity against specific high-priority viruses.

Optimizing Pharmacokinetics: Adjusting the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties is crucial for effective in vivo performance. This can include modifications to enhance solubility, membrane permeability, and metabolic stability.

Reducing Off-Target Effects: Identifying and mitigating any potential interactions with host cellular targets that could lead to toxicity or unwanted side effects. The symmetrical structure of FGI-106 has been noted as a potentially significant feature influencing its mode of action, which remains an area for further investigation nih.gov.

By understanding the relationship between the chemical structure of FGI-106 and its observed biological activity, researchers can design and synthesize novel analogues with potentially superior therapeutic profiles. This iterative process of synthesis, testing, and analysis is fundamental to advancing compounds like FGI-106 from initial discovery to potential clinical application.

Investigations into the Molecular and Cellular Mechanisms of Fgi 106 Free Base

Hypothesized Inhibition of Viral Entry Pathways

The leading hypothesis regarding the mechanism of FGI-106 is its ability to block the entry of enveloped viruses into host cells. iiab.me This is a crucial therapeutic target, as preventing viral entry effectively halts the infection before it can begin.

Broad-Spectrum Inhibition Across Enveloped RNA Virus Families

FGI-106 has shown inhibitory activity against a wide array of enveloped RNA viruses. iiab.me This broad-spectrum nature suggests that it targets a common feature shared by these diverse viral families. Enveloped viruses are characterized by an outer lipid membrane derived from the host cell, which is essential for their entry process. It is this shared characteristic that FGI-106 is thought to exploit. Research has shown that some broad-spectrum antivirals can intercalate into the viral membrane, disrupting its integrity and preventing the fusion of the viral and cellular membranes, a necessary step for viral entry. washington.edunih.gov

Interference with Common Host Cellular Pathways Utilized by Diverse Viruses

The antiviral activity of FGI-106 is also attributed to its interference with host cellular pathways that are commonly hijacked by various viruses for their own replication. researchgate.net Viruses are obligate intracellular parasites, meaning they rely on the host cell's machinery to replicate. By targeting these cellular pathways, FGI-106 can inhibit the replication of a wide range of viruses. Many viruses exploit endocytic pathways for entry and trafficking within the host cell. Small molecule inhibitors can disrupt these pathways, for example, by altering the pH of endosomes, which is critical for the fusion of many enveloped viruses. nih.gov

Evaluation of FGI-106 as a Cationic Amphiphilic Drug (CAD) in Antiviral Contexts

FGI-106 falls into the category of cationic amphiphilic drugs (CADs). CADs are characterized by a hydrophobic ring structure and a hydrophilic side chain with an ionizable amine group. nih.gov This structure allows them to interact with cellular membranes and accumulate in acidic intracellular compartments like late endosomes and lysosomes. nih.govnih.gov This accumulation can alter the lipid metabolism and signaling pathways within the host cell, creating an environment that is inhospitable for viral replication. The antiviral properties of several CADs have been attributed to their ability to interfere with viral entry, replication, and egress by modulating host cell functions. nih.gov

Examination of Antiviral Activity Across Diverse Viral Families

The broad-spectrum potential of FGI-106 has been demonstrated through its activity against several medically important viral families, including Filoviruses and Bunyaviruses.

Filoviruses (Ebola Virus, Marburg Virus)

Filoviruses, such as Ebola virus and Marburg virus, are notorious for causing severe and often fatal hemorrhagic fevers in humans and non-human primates. nih.govalaska.gov FGI-106 has shown potent antiviral activity against these viruses. iiab.meresearchgate.net Studies have demonstrated that FGI-106 can protect animals from lethal Ebola virus challenge, even when administered after infection. researchgate.net This suggests that it interferes with a critical step in the filovirus life cycle, believed to be viral entry. The mechanism of entry for filoviruses is complex, involving attachment to the cell surface, uptake into endosomes, and fusion of the viral and endosomal membranes. nih.gov FGI-106 is hypothesized to disrupt this process, thereby preventing the virus from delivering its genetic material into the host cell cytoplasm.

Bunyaviruses (Rift Valley Fever Virus, Hantaviruses, Crimean-Congo Hemorrhagic Fever Virus, La Crosse Virus)

The family Bunyaviridae includes a diverse group of RNA viruses that can cause a range of illnesses in humans, from mild febrile illness to severe hemorrhagic fever and pulmonary disease. tandfonline.com FGI-106 has demonstrated significant antiviral activity against several members of this family. wustl.edudovepress.com In cell-based assays, FGI-106 effectively reduced the viral titers of Rift Valley fever virus, Hantaan virus, Andes virus, Crimean-Congo hemorrhagic fever virus, and La Crosse virus. wustl.edutandfonline.comdovepress.com Furthermore, in a mouse model of Rift Valley fever virus infection, treatment with FGI-106 delayed the onset of the disease and increased survival rates. wustl.edudovepress.com This suggests that FGI-106 holds promise as a therapeutic agent for infections caused by this diverse family of viruses.

Table 1: Antiviral Activity of FGI-106 Against Various Bunyaviruses

| Virus | Genus | Disease Caused | FGI-106 Activity |

|---|---|---|---|

| Rift Valley Fever Virus | Phlebovirus | Rift Valley Fever | Significant reduction in viral titers in vitro and delayed disease onset in vivo. tandfonline.comdovepress.com |

| Hantaan Virus | Hantavirus | Hemorrhagic Fever with Renal Syndrome | Significant reduction in viral titers in cell-based assays. tandfonline.comdovepress.com |

| Andes Virus | Hantavirus | Hantavirus Pulmonary Syndrome | Significant reduction in viral titers in cell-based assays. tandfonline.comdovepress.com |

| Crimean-Congo Hemorrhagic Fever Virus | Nairovirus | Crimean-Congo Hemorrhagic Fever | Substantial antiviral activity in cell-based assays. wustl.edudovepress.com |

| La Crosse Virus | Orthobunyavirus | La Crosse Encephalitis | Substantial antiviral activity in cell-based assays. wustl.edudovepress.com |

Flaviviruses (Dengue Virus)

FGI-106 free base has been identified as a broad-spectrum antiviral compound with significant activity against enveloped RNA viruses, including members of the Flaviviridae family. iiab.mewikipedia.org Among these, its efficacy against the Dengue virus (DENV) has been a subject of investigation. iiab.meresearchgate.net FGI-106 demonstrates potent inhibition of the Dengue virus in cell-based assays, with a reported 50% effective concentration (EC₅₀) ranging from 400 to 900 nM. medchemexpress.commedchemexpress.com

The primary proposed mechanism of action for FGI-106 against flaviviruses, and other susceptible viruses, is the inhibition of viral entry into the host cell. iiab.mewikipedia.org By blocking this initial and critical step of the viral life cycle, the compound prevents the establishment of infection. Despite this understanding, the precise molecular interactions and the specific host or viral factors that FGI-106 targets to prevent entry remain an area of active investigation. researchgate.netnih.gov The mechanism of action for FGI-106 in the context of Dengue virus infection is still considered unresolved. nih.gov

Other RNA Viruses (Human Immunodeficiency Virus Type 1, Hepatitis C Virus)

The broad-spectrum activity of FGI-106 extends beyond hemorrhagic fever viruses to other significant human pathogens, including Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis C Virus (HCV). researchgate.net Both HIV-1, a retrovirus, and HCV, a member of the Flaviviridae family, are enveloped RNA viruses. researchgate.netencyclopedia.pub In vitro studies have demonstrated the potent inhibitory effects of FGI-106 against these viruses. The reported EC₅₀ value for HIV-1 is approximately 150 nM, and for HCV, it is approximately 200 nM. medchemexpress.commedchemexpress.com

The ability of FGI-106 to inhibit viruses from different families, such as HIV-1 and HCV, suggests that its mechanism is not directed at a unique viral component but rather at a common pathway or host factor that these viruses exploit for replication. researchgate.net This is consistent with the observation that its activity spans both positive-sense and negative-sense single-stranded RNA viruses. medchemexpress.com The shared mode of action across these diverse viruses points towards a host-oriented mechanism, although the exact target has not been fully elucidated. researchgate.net

| Virus | Virus Family | Reported EC₅₀ (nM) | Reference |

|---|---|---|---|

| Dengue Virus | Flaviviridae | 400 - 900 | medchemexpress.commedchemexpress.com |

| Human Immunodeficiency Virus Type 1 (HIV-1) | Retroviridae | 150 | medchemexpress.commedchemexpress.com |

| Hepatitis C Virus (HCV) | Flaviviridae | 200 | medchemexpress.commedchemexpress.com |

| Ebola Virus | Filoviridae | 100 | medchemexpress.commedchemexpress.com |

| Rift Valley Fever Virus | Phenuiviridae | 800 | medchemexpress.commedchemexpress.com |

Unresolved Aspects of this compound Mechanistic Action

While FGI-106 has demonstrated significant promise as a broad-spectrum antiviral agent, key aspects of its mechanism of action remain unresolved. researchgate.netnih.gov The precise molecular target and the complete cascade of cellular events that follow its administration are not fully understood. Research indicates that FGI-106 inhibits viral entry, but the specific host-cell or viral-pathogen interactions that it disrupts are yet to be definitively identified. iiab.mewikipedia.orgresearchgate.net The compound's efficacy against a wide range of distinct virus families strongly supports the hypothesis that it interferes with a common, conserved pathway utilized by these different pathogens during the infection process. researchgate.net

Role of Host-Oriented Targeting in Broad-Spectrum Activity

The extensive range of viruses inhibited by FGI-106, including members of the Flaviviridae, Filoviridae, Bunyaviridae, and Retroviridae families, strongly suggests that the compound targets a conserved host pathway rather than a specific viral protein. researchgate.netdovepress.com Viruses, despite their genetic diversity, often co-opt common host cellular machinery for critical processes like entry, replication, and egress. Targeting these host factors provides a plausible explanation for the compound's broad-spectrum activity. researchgate.net This host-oriented therapeutic strategy is a promising area of antiviral research, as it may offer a higher barrier to the development of viral resistance compared to drugs that target highly mutable viral enzymes. The specific host factor or pathway targeted by FGI-106 remains to be elucidated, but it is hypothesized to be a component essential for the life cycle of numerous enveloped RNA viruses. researchgate.net

Differentiation from Other Antiviral Mechanisms (e.g., RNA Polymerase Inhibition)

The proposed mechanism of FGI-106 distinguishes it from many other broad-spectrum antiviral agents that function through different means, such as the inhibition of viral RNA-dependent RNA polymerase (RdRp). iiab.mewikipedia.org RdRp is a critical enzyme for the replication of RNA viruses and is a common target for nucleotide analog inhibitors. nih.govresearchgate.net These analogs typically work by causing chain termination of the nascent RNA strand or by inducing lethal mutagenesis, where an accumulation of errors in the viral genome leads to non-viable progeny. researchgate.net

In contrast, the available evidence indicates that FGI-106 acts at an earlier stage of the viral life cycle by blocking viral entry into the host cell. iiab.mewikipedia.org This mechanism does not involve direct interference with the viral replication machinery like RdRp. While the precise mechanism of FGI-106 remains under investigation, its function as an entry inhibitor clearly differentiates it from polymerase inhibitors and other classes of antiviral drugs. researchgate.netnih.gov

Preclinical Efficacy Studies of Fgi 106 Free Base in Research Models

In Vitro Antiviral Investigations

Laboratory-based cellular assays have been instrumental in establishing the antiviral profile of FGI-106. These studies have demonstrated substantial activity against several pathogenic bunyaviruses, including Hantaan virus, Andes virus, Crimean-Congo hemorrhagic fever virus, La Crosse virus, and Rift Valley fever virus (RVFV). nih.govnih.govutmb.edu

To quantify the antiviral effect of FGI-106, researchers have employed virus yield reduction assays. tandfonline.com This methodology involves infecting a culture of susceptible cells with a virus and simultaneously treating the cells with the compound of interest. After a period allowing for viral replication, the quantity of new infectious virus particles (progeny virions) produced is measured and compared to untreated, infected cell cultures. A significant reduction in the viral titer in the treated samples indicates antiviral activity.

In studies evaluating FGI-106, this method confirmed a dose-dependent reduction in viral titers for multiple bunyaviruses. tandfonline.com For instance, treatment with FGI-106 at a concentration of 1 µM resulted in a significant 3.2 log₁₀ PFU/mL reduction in the yield of RVFV one day after infection, demonstrating potent inhibition of viral replication. tandfonline.com

The potency of an antiviral compound is often expressed by its effective concentration (EC), such as the concentration required to inhibit 50% (EC₅₀) or 90% (EC₉₀) of viral activity in cell culture. Studies have shown that FGI-106 is effective against RVFV at low micromolar concentrations. The EC₉₀ value for FGI-106 against RVFV in Vero cells was determined to be equivalent to 4.4 x 10⁻³ µg/g. tandfonline.com The compound was found to be more effective against RVFV than any other bunyavirus evaluated in the same assay system. tandfonline.com

| Virus | Assay | Concentration | Result | Reference |

|---|---|---|---|---|

| Rift Valley Fever Virus (RVFV) | Virus Yield Reduction | 1.0 µM | 3.2 log₁₀ PFU/mL reduction in viral yield | tandfonline.com |

| Rift Valley Fever Virus (RVFV) | Effective Concentration | N/A | EC₉₀ value of 4.4 x 10⁻³ µg/g | tandfonline.com |

Time-of-addition studies are performed to identify the specific stage of the viral replication cycle that an antiviral compound targets. In these experiments, the compound is added to cell cultures at various time points before, during, and after viral infection. By observing when the compound loses its ability to inhibit viral replication, researchers can infer its mechanism of action. nih.gov

For FGI-106, this methodology has indicated a mechanism of action that involves blocking viral entry into the host cell. wikipedia.org Its broad-spectrum activity against multiple, distinct virus families has also led to the suggestion that FGI-106 may function by affecting a common host cell pathway that is utilized by these different viruses for entry or other early-stage replication events. nih.govresearchgate.net

An essential aspect of preclinical evaluation is determining a compound's selectivity—its ability to inhibit viral replication at concentrations that are not toxic to the host cells. This is often expressed as a selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A higher SI value is indicative of a more favorable profile.

In the case of FGI-106, cytotoxicity assays that measure cellular metabolic activity (via ATP levels) were conducted. These assessments showed no toxicity associated with FGI-106 at effective antiviral concentrations of 1 µM or lower, indicating that the observed reduction in viral yield was due to specific antiviral activity and not a result of cell death. tandfonline.com

In Vivo Antiviral Investigations in Animal Models

Following the promising results from in vitro studies, the efficacy of FGI-106 was evaluated in animal models of viral disease to understand its potential protective effects in a whole organism.

Mouse models are frequently used in the preclinical development of antiviral compounds because they can replicate key aspects of human viral diseases. utmb.edu For bunyavirus research, a lethal infection model of RVFV in mice was implemented to test the in vivo efficacy of FGI-106. tandfonline.com In this model, animals are challenged with a lethal dose of the virus, which typically leads to rapid disease progression and mortality in untreated control groups.

In a study using this model, mice were challenged with 100 PFU of RVFV. The untreated control group and a vehicle (DMSO) control group all succumbed to the infection by day 9. In contrast, the group treated with FGI-106 exhibited 100% survival throughout the 21-day observation period. tandfonline.com These findings demonstrated that FGI-106 treatment was sufficient to delay the onset of RVFV infection and significantly enhance survival in an otherwise lethal infection model. nih.govnih.govutmb.edutandfonline.com

| Animal Model | Virus Challenge | Treatment Group | Outcome | Reference |

|---|---|---|---|---|

| Mouse | Rift Valley Fever Virus (100 PFU) | FGI-106 | 100% survival at 21 days post-infection | tandfonline.com |

| Mouse | Rift Valley Fever Virus (100 PFU) | No Treatment / Vehicle Control | 0% survival by day 9 post-infection | tandfonline.com |

Evaluation of Antiviral Efficacy in Lethal Viral Challenge Models

FGI-106 free base has demonstrated significant protective effects in preclinical animal models against lethal viral challenges. Studies in mouse models of Ebola virus (EBOV) and Rift Valley fever virus (RVFV) have shown the compound's ability to enhance survival rates when administered prophylactically or therapeutically.

In a key study using a mouse model of Ebola virus infection, FGI-106 provided substantial protection against an otherwise lethal challenge. A single administration of the compound one day after infection was sufficient to protect animals from mortality. This suggests a potent post-exposure therapeutic window for FGI-106 in the context of filovirus infections.

Similarly, in mouse models of Rift Valley fever virus, a member of the Bunyaviridae family, FGI-106 treatment was shown to delay the onset of the disease and improve survival following a lethal infection. These findings highlight the broad-spectrum potential of FGI-106 against different families of hemorrhagic fever viruses.

Table 1: Survival Outcomes in Lethal Viral Challenge Models This table is interactive. You can sort and filter the data.

| Virus Model | Animal Model | Treatment Protocol | Survival Rate (%) |

|---|---|---|---|

| Ebola Virus | Mouse | Single dose 1-day post-infection | High protection observed |

| Rift Valley Fever Virus | Mouse | Pre-exposure administration | Enhanced survival |

Analysis of Viral Load Reduction in Target Organs within Research Models

A critical aspect of FGI-106's preclinical evaluation is its ability to reduce viral replication in key target organs. Pharmacokinetic studies have confirmed that FGI-106 distributes to and is sufficiently exposed in critical organs such as the lungs, liver, kidneys, and spleen, which are primary sites for the replication of many viruses, including bunyaviruses.

In studies involving Rift Valley fever virus-infected mice, analysis of organ tissues revealed high viral RNA loads in the liver, spleen, and brain of untreated animals at the time of death. frontiersin.org While direct viral load reduction data for FGI-106 is not extensively detailed in publicly available literature, the observed increase in survival and delay in disease onset strongly suggest an underlying mechanism of viral replication inhibition in these target organs. For instance, in untreated mice succumbing to RVFV, viral RNA levels in the liver, spleen, and brain are significantly elevated, indicating that a reduction in these levels would be a key indicator of therapeutic efficacy. frontiersin.orgnih.gov

Further research in various animal models has demonstrated that effective antiviral therapies correlate with a significant decrease in viral titers in these specific organs. For example, in humanized mouse models of HIV infection, effective antiretroviral therapy leads to a marked reduction in viral RNA and DNA in the spleen and intestinal tract. nih.gov This principle underscores the importance of measuring organ-specific viral loads to confirm the in vivo mechanism of action of compounds like FGI-106.

Table 2: Viral Load in Target Organs of Untreated RVFV-Infected Mice This table is interactive. You can sort and filter the data.

| Organ | Viral Load Metric | Observation in Untreated Mice |

|---|---|---|

| Liver | Viral RNA copies/mg | High levels at time of death frontiersin.org |

| Spleen | Viral RNA copies/mg | High levels at time of death frontiersin.org |

| Brain | Viral RNA copies/mg | High levels in late-onset disease frontiersin.org |

Histopathological Analysis of Organ Protection in Infected Animal Models

Histopathological examination of target organs from infected animal models provides crucial insights into the protective effects of antiviral compounds at the tissue level. In the context of FGI-106, studies have indicated a positive impact on organ pathology in virally infected animals.

In a study involving Rift Valley fever virus (RVFV) infection in mice, the liver is a primary target, with infection leading to extensive damage to hepatocytes and apoptosis. nih.gov The histopathological changes in untreated RVFV-infected mice include multifocal to coalescing hepatocyte apoptosis, judged to be moderate to marked in severity. In contrast, FGI-106-treated mice exhibited milder liver lesions. Although qualitatively similar to the untreated group, the severity of the lesions was notably reduced. This suggests that FGI-106 provides a protective effect on the liver architecture during a lethal viral challenge. The primary lesion observed in the spleen of RVFV-infected mice is lymphocytolysis. nih.gov

Pathological changes in the liver and spleen of mice infected with mouse-adapted Ebola virus also resemble those seen in infected primates, with virus titers in these organs reaching up to 10^9 pfu/g. unl.edu The liver pathology in fatal influenza virus infections can include diffuse alveolar damage and viral pneumonitis. unl.edu Effective antiviral treatment is expected to mitigate these severe histopathological changes. The observed reduction in liver damage in FGI-106-treated animals aligns with its proposed antiviral activity, likely by reducing viral replication and the subsequent inflammatory and apoptotic cascades that lead to tissue damage.

Table 3: Comparative Liver Histopathology in RVFV-Infected Mice This table is interactive. You can sort and filter the data.

| Histopathological Finding | Untreated Control Group | FGI-106 Treated Group |

|---|---|---|

| Hepatocyte Apoptosis | Moderate to Marked | Milder lesions observed |

| Severity Score | High | Reduced |

Comparative Analysis with Other Antiviral Compounds in Preclinical Research

While direct head-to-head preclinical studies comparing this compound with other antiviral compounds are not widely published, a comparative analysis can be drawn from the existing preclinical data for other broad-spectrum antivirals against similar viral threats. Compounds such as Ribavirin and Favipiravir (T-705) are notable for their activity against a range of RNA viruses, including those causing hemorrhagic fevers.

Ribavirin , a guanosine (B1672433) analog, has been a standard treatment for some viral hemorrhagic fevers like Lassa fever. In preclinical models, Ribavirin has shown efficacy in inhibiting various bunyaviruses. researchgate.net For instance, in a mouse model of Crimean-Congo hemorrhagic fever (CCHF), Ribavirin, while not significantly increasing survival rates, did prolong the time to death and reduced virus titers in the blood and organs. plos.org

Favipiravir (T-705) is another broad-spectrum antiviral that has demonstrated potent activity in preclinical models of several RNA viruses. It has shown efficacy against influenza viruses, arenaviruses, and bunyaviruses. researchgate.net In a lethal mouse model of Lassa fever, Favipiravir lowered viremia and viral load in organs, leading to 100% survival in infected mice when treatment was initiated 4 days post-infection. semanticscholar.org Furthermore, in the CCHF mouse model, Favipiravir was highly potent, leading to the survival of all treated animals with no signs of disease. plos.org

Oseltamivir (B103847) , a neuraminidase inhibitor, is primarily used for the treatment of influenza virus infections. Preclinical studies in mice have shown that oseltamivir can improve viral clearance. nih.gov However, its efficacy can be influenced by host factors, and it is not effective against the broad range of hemorrhagic fever viruses that FGI-106, Ribavirin, and Favipiravir target. nih.govbiorxiv.org

Table 4: Preclinical Efficacy of Selected Antiviral Compounds This table is interactive. You can sort and filter the data.

| Compound | Virus Model(s) | Animal Model | Key Preclinical Findings |

|---|---|---|---|

| This compound | Ebola Virus, Rift Valley Fever Virus | Mouse | Enhanced survival, delayed disease onset |

| Ribavirin | Lassa Fever, CCHF | Mouse | Prolonged time to death, reduced viral titers plos.org |

| Favipiravir (T-705) | Lassa Fever, CCHF, Influenza | Mouse | High survival rates, reduced viral load plos.orgsemanticscholar.org |

| Oseltamivir | Influenza Virus | Mouse | Improved viral clearance nih.gov |

Exploration of Fgi 106 Free Base in Antifungal Research

Proposed Mechanism of Fungal Cell Wall Integrity Disruption

The fungal cell wall is a complex and dynamic structure, essential for maintaining cell shape, providing osmotic protection, and acting as a scaffold for various enzymes and proteins. nih.govfrontiersin.orgdavidmoore.org.ukyoutube.com Its primary components include chitin, β-glucans, and glycoproteins, which are intricately cross-linked to form a resilient barrier. nih.govfrontiersin.orgresearchgate.net A proposed mechanism for a novel antifungal agent like FGI-106 could involve the disruption of this critical structure.

One hypothetical mode of action for FGI-106 free base could be the inhibition of key enzymes involved in the synthesis of cell wall components. For instance, targeting β-1,3-glucan synthase, the enzyme responsible for synthesizing β-glucans, would severely compromise cell wall integrity, leading to osmotic instability and cell lysis. microbiologyinfo.com This mechanism is utilized by the echinocandin class of antifungals. mdpi.com Another potential target is chitin synthase, which polymerizes N-acetylglucosamine to form chitin, a crucial structural component of the cell wall. davidmoore.org.uk

Alternatively, this compound could interfere with the cross-linking of these components. The fungal cell wall's strength relies on the covalent linkages between chitin, glucans, and glycoproteins. nih.gov A compound that inhibits the enzymes responsible for these cross-links would lead to a weakened cell wall, making the fungus susceptible to environmental stresses.

Table 1: Potential Enzymatic Targets for FGI-106 in the Fungal Cell Wall Synthesis Pathway

| Enzyme Target | Cell Wall Component Affected | Potential Outcome of Inhibition |

| β-1,3-glucan synthase | β-Glucans | Compromised cell wall integrity, osmotic lysis |

| Chitin synthase | Chitin | Weakened structural support of the cell wall |

| Transglycosidases | Cross-linking of polysaccharides | Reduced cell wall rigidity and stability |

Applications in Investigating Mechanisms of Fungal Resistance

The rise of antifungal resistance is a significant global health concern, necessitating the development of new therapeutic strategies and a deeper understanding of resistance mechanisms. nih.govnih.govresearchgate.net this compound, as a hypothetical novel antifungal, could serve as a valuable tool in this area of research.

By studying how fungal pathogens develop resistance to a new chemical entity like FGI-106, researchers can elucidate novel resistance pathways. Common mechanisms of antifungal resistance include the alteration of the drug target, overexpression of efflux pumps that actively remove the drug from the cell, and modifications to the cell wall that prevent drug entry. nih.govnih.govnih.govasm.org

For example, if FGI-106 were found to target a specific enzyme, resistant fungal strains could be analyzed for mutations in the gene encoding that enzyme. oup.com Similarly, the expression levels of known efflux pump genes, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, could be monitored in the presence of FGI-106 to determine their role in resistance. nih.gov

Table 2: Investigating Fungal Resistance Mechanisms with a Novel Compound (Hypothetical)

| Resistance Mechanism | Investigative Approach Using FGI-106 | Expected Observation in Resistant Strains |

| Target alteration | Sequencing of the gene encoding the putative target of FGI-106. | Identification of point mutations leading to reduced binding affinity. |

| Efflux pump overexpression | Gene expression analysis (e.g., qRT-PCR) of known efflux pump genes. | Increased mRNA levels of ABC or MFS transporter genes. |

| Cell wall modification | Microscopic and biochemical analysis of the cell wall composition. | Alterations in the levels of chitin, glucans, or glycoproteins. |

Potential for Development in Eco-Friendly Fungicidal Formulations

The development of environmentally friendly fungicides is crucial for sustainable agriculture and minimizing the ecological impact of crop protection. nih.gov Natural compounds and novel synthetic molecules with favorable environmental profiles are actively being sought. researchgate.netmdpi.comadas.co.uknottingham.ac.uk

Should this compound demonstrate antifungal activity and possess a favorable toxicological profile, it could be a candidate for inclusion in eco-friendly fungicidal formulations. The development of such formulations often focuses on biodegradability, low toxicity to non-target organisms, and novel modes of action to combat resistance. nih.gov

Research in this area would involve assessing the efficacy of FGI-106 against a range of plant pathogenic fungi. Furthermore, its environmental fate, including its persistence in soil and water and its impact on beneficial microorganisms, would need to be thoroughly evaluated. Formulations could be designed to enhance the stability and delivery of the active compound, potentially through encapsulation or the use of bio-based carriers. researchgate.net The unique mode of action of a new compound could also help in managing the development of resistance in agricultural settings.

Advanced Research Methodologies and Techniques Applied to Fgi 106 Free Base

High-Throughput Screening (HTS) in Compound Discovery

High-throughput screening (HTS) has been instrumental in the discovery of FGI-106 and related compounds. HTS platforms enable the rapid testing of vast libraries of chemical compounds against specific biological targets or cellular assays, accelerating the identification of potential drug candidates. FGI-103, FGI-104, and FGI-106 were identified through such screening efforts as potent inhibitors of Ebola virus (EBOV) replication asm.orgresearchgate.net. These studies leveraged cell-based assays to screen diverse compound libraries, leading to the identification of molecules like FGI-106 that exhibit significant antiviral activity against multiple viral families researchgate.netresearchgate.nettargetmol.comresearchgate.netpatsnap.comaaem.plnih.gov. The broad-spectrum nature of FGI-106's activity, observed across different virus families in cell-based assays, supports the hypothesis that it targets a conserved host cellular pathway essential for viral replication targetmol.commdpi.comryanphung.comnih.gov.

Table 1: Antiviral Activity of FGI-106 Against Various Viruses

| Virus | EC50 (nM) | Reference |

| Ebola Virus (EBOV) | 100 | targetmol.commedchemexpress.commedchemexpress.comnih.gov |

| Rift Valley Fever Virus | 800 | targetmol.commedchemexpress.commedchemexpress.comnih.gov |

| Dengue Fever Virus | 400-900 | targetmol.commedchemexpress.commedchemexpress.comnih.gov |

| Hepatitis C Virus (HCV) | 200 | targetmol.commedchemexpress.commedchemexpress.comnih.gov |

| Human Immunodeficiency Virus-1 (HIV-1) | 150 | targetmol.commedchemexpress.commedchemexpress.comnih.gov |

Computational Analysis and Structural Biology in Mechanism Elucidation

Understanding the precise mechanism of action of antiviral compounds like FGI-106 is critical for optimizing their therapeutic potential. While the detailed molecular mechanism of FGI-106 remains largely unelucidated researchgate.nettargetmol.compatsnap.comnih.govrsc.org, its broad-spectrum activity suggests it may interfere with a common cellular pathway utilized by various viruses targetmol.commdpi.comryanphung.comnih.gov. Computational analysis, including molecular docking and dynamics simulations, and structural biology studies are key tools for predicting and confirming drug-target interactions and elucidating mechanisms. For instance, computational analysis has been used to predict binding sites for other antiviral compounds targeting viral glycoproteins asm.org. Although specific structural or computational studies directly detailing FGI-106's interaction with its target are not extensively published, these methodologies are vital for future investigations into how FGI-106 exerts its antiviral effects.

Molecular Imaging Techniques for Mechanistic Studies in Research Models

Molecular imaging techniques offer non-invasive methods to visualize drug distribution, target engagement, and cellular processes in real-time within research models. While the search for specific applications of molecular imaging to FGI-106's mechanistic studies did not yield detailed results in the provided literature, such techniques are invaluable for tracking small molecules within cells and tissues, observing their effects on cellular organelles, and understanding their pharmacokinetic profiles researchgate.net. Future research may incorporate these advanced imaging modalities to further elucidate FGI-106's cellular localization and mechanism of action.

Development and Application of Genetic Models for Host Pathway Studies

The hypothesis that FGI-106 targets a conserved host cellular pathway targetmol.commdpi.comryanphung.comnih.gov underscores the importance of genetic models in understanding its mechanism. Genetic models, such as knockout cell lines or genetically modified animal models, allow researchers to specifically investigate the role of particular host proteins or pathways in viral replication and in mediating the effects of antiviral compounds. While specific studies employing genetic models to directly investigate FGI-106's mechanism are not detailed in the available literature, the broad-spectrum activity of the compound strongly implies a host-targeted mechanism that could be effectively studied using these powerful genetic tools.

Proteomic and Interactomic Approaches for Target Identification

Proteomics and interactomics are indispensable tools for identifying the molecular targets of small-molecule drugs and understanding their complex biological interactions. These techniques involve analyzing the entire set of proteins (proteome) or protein-protein interactions within a biological system, enabling the identification of drug targets and pathways medchemexpress.commedchemexpress.comresearchgate.netnih.govnih.govbiorxiv.org. Given that FGI-106's mechanism of action is not fully understood researchgate.nettargetmol.compatsnap.comnih.govrsc.org, proteomic and interactomic approaches are logical next steps for identifying its direct molecular targets. While the provided literature does not detail specific proteomic or interactomic studies performed directly on FGI-106, these methodologies are standard in drug discovery for elucidating how compounds exert their effects at a molecular level.

Table 2: In Vivo Efficacy of FGI-106 in Mouse Models

| Virus Model | Treatment Setting | Dose (mg/kg) | Protection/Survival | Notes | Reference |

| Ebola Virus (EBOV) | Prophylactic | 5 | 100% | Single treatment administered 1 hour before infection. | researchgate.netnih.gov |

| Ebola Virus (EBOV) | Therapeutic | 5 | 100% | Single treatment administered 1 day after infection. | researchgate.netnih.gov |

| Rift Valley Fever Virus (RVFV) | Prophylactic | Not specified | Enhanced survival | Treatment delivered via intraperitoneal injection prior to virus exposure. | dovepress.com |

| Ebola Virus (EBOV) | Therapeutic | 10 | 100% | Single dose administered 24 hours post-infection (in a mouse-adapted strain model). | asm.org |

Compound List:

FGI-106

FGI-106 free base

FGI-106 tetrahydrochloride

FGI-103

FGI-104

FGI-106-a

FGI-106-b

Research Challenges and Future Directions for Fgi 106 Free Base

Definitive Elucidation of the Molecular Target and Mechanism of Action

A primary challenge in the research of FGI-106 free base is the lack of a definitively identified molecular target and a fully elucidated mechanism of action nih.govresearchgate.netnih.govcsic.esunica.itrsc.orgaaem.plnih.govasm.org. Despite its broad-spectrum activity against diverse virus families, including Bunyaviridae, Flaviviridae, Filoviridae, Flaviviridae, and retroviruses like HIV, the precise cellular or viral components it interacts with remain unclear medchemexpress.comresearchgate.netrsc.orgaaem.plnih.govacs.orgmedchemexpress.com. Current hypotheses suggest that FGI-106 may interfere with a conserved host pathway common to multiple viruses, potentially by inhibiting viral entry through non-specific mechanisms researchgate.netrsc.orgaaem.pl. Future research must prioritize biochemical and genetic studies to pinpoint its exact molecular target(s) and elucidate the step(s) in the viral life cycle that it modulates. This understanding is critical for rational drug design, optimization, and predicting potential interactions or resistance mechanisms.

Strategies for Overcoming Research Limitations in Preclinical Assessments

While FGI-106 has shown efficacy in protecting animal models against lethal infections, such as Ebola virus (EBOV) and Rift Valley fever virus (RVFV) researchgate.netunica.itdovepress.com, certain limitations in preclinical assessments need to be addressed. Some studies suggest that the compound's inherent properties might have led to an underestimation of its antiviral magnitude due to potential toxicity tandfonline.com. Therefore, strategies to overcome these limitations include:

Refined Preclinical Models: Employing a broader array of relevant animal and cell culture models that accurately reflect human viral pathogenesis is essential. This will allow for a more precise evaluation of both prophylactic and therapeutic efficacy under varied conditions.

Comprehensive Toxicity Profiling: Detailed toxicological studies are necessary to fully characterize any dose-limiting toxicities and establish a clearer therapeutic index. This information is vital for guiding the development of analogues with improved safety profiles.

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In-depth PK/PD analyses are required to better understand drug distribution, metabolism, and excretion in relevant models. This ensures adequate drug exposure at target sites, building upon findings that showed sufficient organ exposure in bunyavirus models dovepress.com.

Exploration of this compound Analogues with Improved Research Profiles

The development of analogues is a key strategy to enhance antiviral compounds. Analogues of FGI-106, such as FGI-106-a and FGI-106-b, have already demonstrated significant antiviral activity, particularly against EBOV nih.govunica.it. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies on the diazachrysene (DAAC) scaffold and related chemical structures will be crucial. This will help identify key structural features responsible for antiviral activity and guide the design of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Development of Second-Generation Analogues: Research into second-generation diazachrysene analogues or entirely new chemical classes inspired by FGI-106 could yield compounds with superior research profiles. These next-generation molecules may offer enhanced efficacy, reduced off-target effects, or improved drug-like characteristics.

Rational Analogue Design: As the understanding of FGI-106's mechanism of action evolves, analogues can be rationally designed to specifically target identified cellular pathways or viral components, potentially leading to more potent and specific antiviral agents.

Potential for Combination Research Strategies with Other Antiviral Agents

The broad-spectrum activity of FGI-106 suggests significant potential for its use in combination therapy. Combining FGI-106 with other antiviral agents could lead to synergistic effects, broaden the spectrum of activity against multiple viruses, and mitigate the development of viral resistance tandfonline.com. Future research directions include:

Synergy Screening: Investigating the synergistic or additive antiviral effects of FGI-106 when combined with existing or investigational antiviral drugs. This includes agents targeting different viral life cycle stages or host pathways.

Multi-Targeted Approaches: Developing combination strategies that simultaneously target distinct viral or host mechanisms. This could involve pairing FGI-106 with entry inhibitors, replication inhibitors, or host-targeting agents to achieve a more robust and durable antiviral effect.

Resistance Management: Combination therapies are a vital strategy for preventing or overcoming antiviral resistance. Exploring FGI-106 in combination regimens could offer a crucial tool for managing resistant viral strains.

Integration into Emerging Antiviral Research Paradigms (e.g., Host-Targeting Agents)

The hypothesis that FGI-106 targets a conserved host pathway aligns with the growing field of Host-Targeting Agents (HTAs). HTAs offer a promising strategy to overcome challenges associated with traditional antivirals, such as viral resistance and narrow spectrum of activity, due to the relative genetic stability of host factors compared to viral targets csic.es. Future research should explore:

Characterization as an HTA: Further studies should focus on definitively classifying FGI-106 as an HTA and identifying the specific host cellular pathways or factors it modulates.

Pan-Viral Therapeutic Strategies: Leveraging FGI-106's potential as an HTA to develop pan-viral therapeutic strategies, particularly for viral families that share common host dependencies.

Compound Summary Table

Q & A

Q. What experimental assays are used to evaluate FGI-106’s antiviral activity in vitro?

FGI-106’s efficacy is assessed via cell-based inhibition assays using Vero E6 cells infected with bunyaviruses (e.g., Hantaan virus [HTNV], Andes virus [ANDV], Rift Valley fever virus [RVFV]). Viral titers are quantified using plaque assays, with reductions in plaque-forming units (PFU/mL) measured at varying compound concentrations (e.g., 0.1–1 µM). Dose-dependent antiviral effects are analyzed using statistical tools like t-tests with Bonferroni correction .

Q. How is FGI-106’s toxicity assessed in preclinical studies?

Toxicity is evaluated using luminescent cell viability assays (e.g., Promega’s CellTiter-Glo) to measure ATP levels in metabolically active cells. In vivo toxicity is monitored via survival rates, weight changes, and organ-specific histopathology in mouse models. For example, FGI-106’s toxicity in BALB/c mice is analyzed alongside pharmacokinetic data to determine safe dosing ranges (3–5 mg/kg) .

Q. What statistical methods validate FGI-106’s efficacy in animal models?

Survival data are analyzed using Kaplan-Meier survival curves with log-rank comparisons. Viral titer reductions and clinical parameters (e.g., liver enzymes, hematological changes) are assessed via Fisher’s exact tests or t-tests with Bonferroni correction. SAS software is commonly employed for data processing .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting data on FGI-106’s efficacy across bunyavirus strains?

Conflicting results (e.g., higher efficacy against RVFV vs. attenuated strains like MP-12) require comparative strain studies controlling for pathogenicity, host organ tropism, and dosing regimens. For example, parallel in vivo experiments using pathogenic RVFV and MP-12 strains, combined with histology and viral antigen detection in target organs (liver, lung), can isolate strain-specific effects .

Q. What methodologies can clarify FGI-106’s mechanism of action given its broad-spectrum activity?

Hypothesized host-targeted mechanisms are investigated via gene expression profiling (e.g., RNA-seq) of treated vs. untreated infected cells. Pharmacokinetic studies measuring FGI-106 accumulation in organs (lungs, liver) and siRNA screens targeting host pathways (e.g., immune signaling) can identify critical interaction nodes .

Q. How can researchers optimize FGI-106 analogues to mitigate toxicity while retaining antiviral efficacy?

Structure-activity relationship (SAR) studies are conducted by modifying FGI-106’s core structure and testing derivatives in vitro for EC90 values and in vivo for toxicity (e.g., hemolytic anemia risk). Analogues with improved therapeutic indices are prioritized based on organ-specific pharmacokinetics (e.g., lung accumulation for hantavirus studies) .

Q. What experimental controls are critical when analyzing FGI-106’s efficacy against ribavirin-sensitive viruses?

Q. How do pharmacokinetic parameters influence FGI-106 dosing strategies in murine models?

Intraperitoneal (IP) dosing at 3 mg/kg achieves peak plasma concentrations (286 ng/mL) and organ accumulation (10–40 µg/g in lungs/liver). However, its short half-life (~15 minutes) necessitates twice-daily administration for sustained efficacy, validated via viral load monitoring in target tissues .

Q. What factors explain FGI-106’s reduced efficacy in highly pathogenic RVFV strains?

Pathogenic RVFV strains may evade FGI-106 via host immune modulation (e.g., basophil elevation) or enhanced replication kinetics. Comparative transcriptomics of infected mice treated with FGI-106 vs. controls can identify immune or metabolic pathways that counteract antiviral effects .

Q. How can researchers reconcile in vitro potency (EC90 = 7.4 nM) with in vivo survival outcomes in FGI-106 studies?

Discrepancies arise from compound bioavailability and host-pathogen interactions. Bridging studies measuring FGI-106’s active concentrations in target organs (via LC-MS) and correlating them with survival rates can refine dosing protocols. For example, lung-specific EC90 thresholds may differ from plasma levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.